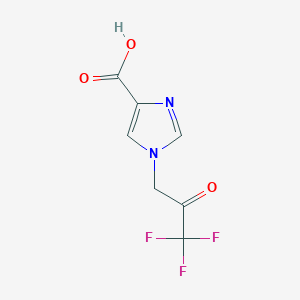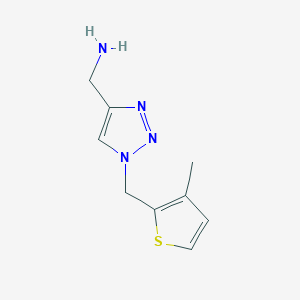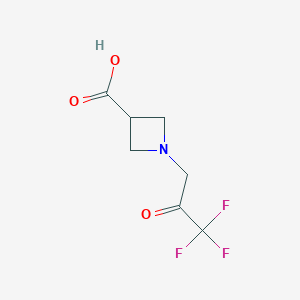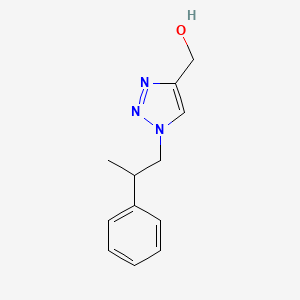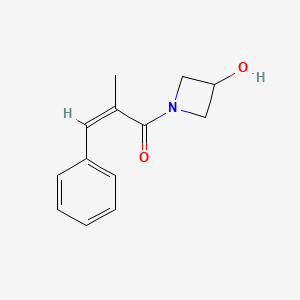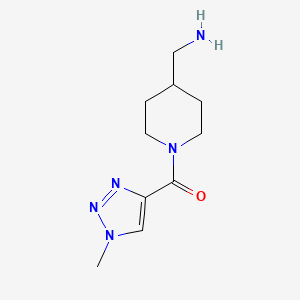
2-(1-(Thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol
Vue d'ensemble
Description
“2-(1-(Thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol” is a chemical compound that has been used as an intermediate in the synthesis of various pharmaceuticals . It is related to the class of compounds known as piperidines, which are six-membered heterocycles containing one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of piperidine derivatives, including “this compound”, involves a variety of intra- and intermolecular reactions . A study described a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as selective GLS1 inhibitors . The structure-activity relationship was explored through introducing a hydrophilic skeleton and different chains based on BPTES .
Molecular Structure Analysis
Piperidine-containing compounds, such as “this compound”, are important synthetic medicinal blocks for drug construction . They play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Chemical Reactions Analysis
Piperidones, which are related to the compound , have been synthesized through a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These compounds have a wide range of bioactivities, including anti-HIV, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial properties .
Applications De Recherche Scientifique
Synthetic Methods and Chemical Interactions
A significant area of research involves the synthesis and structural analysis of derivatives related to "2-(1-(Thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol". Studies explore the electronic structure, novel synthesis routes, and specific intermolecular interactions, such as O-H...O and C-H...O hydrogen bonding, contributing to the understanding of their crystalline structures and reactivity patterns. For instance, the synthesis and antiproliferative study of novel quinoline derivatives highlight the versatility of piperidine as a functional group in medicinal chemistry, demonstrating considerable growth inhibition of various human cancer cell lines (Harishkumar, Nd, & Santhosha, 2018).
Applications in Material Science
The compound and its derivatives have found applications in material science, notably in corrosion inhibition. Research on cadmium(II) Schiff base complexes, involving piperidine derivatives, has shown potential in corrosion protection on mild steel, linking coordination chemistry to materials science and corrosion engineering (Das et al., 2017). This intersection of inorganic chemistry and applied materials science opens new avenues for developing protective coatings and inhibitors against metal corrosion.
Anticancer Activity
Another pivotal application of "this compound" derivatives is in the field of oncology, where novel synthetic routes have led to compounds exhibiting significant anticancer activities. The exploration of piperazine-2,6-dione derivatives, for instance, underscores the potential of these compounds in therapeutic applications, showing good anticancer activity against various cancer cell lines, which marks an important step toward drug discovery and development (Kumar, Kumar, Roy, & Sondhi, 2013).
Mécanisme D'action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological effects, depending on their specific chemical structure and the biological targets they interact with .
Orientations Futures
Piperidine derivatives, including “2-(1-(Thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol”, continue to be an area of interest in pharmaceutical research due to their wide range of bioactivities . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on further exploring the structure-activity relationship of these compounds and developing novel inhibitors .
Analyse Biochimique
Biochemical Properties
2-(1-(Thiophen-3-ylmethyl)piperidin-4-yl)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a novel glutaminase 1 inhibitor, which underscores its potential utility in glioblastoma chemotherapy . The compound’s interaction with glutaminase 1 suggests that it may influence glutamine metabolism, a critical pathway in cancer cell proliferation.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to exhibit antiproliferative effects on cancer cells, particularly glioblastoma cells . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of glutaminase 1 can lead to reduced glutamine availability, thereby affecting the energy production and biosynthesis pathways in cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its role as a glutaminase 1 inhibitor involves binding to the enzyme’s active site, thereby preventing the conversion of glutamine to glutamate . This inhibition can lead to a cascade of downstream effects, including reduced production of key metabolites required for cell growth and survival. Additionally, the compound may influence gene expression by modulating transcription factors involved in metabolic regulation.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained antiproliferative effects on cancer cells, suggesting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative effects without notable toxicity . At higher doses, some toxic or adverse effects have been observed, indicating a threshold beyond which the compound may become harmful. These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with glutaminase 1 . By inhibiting this enzyme, the compound affects the glutamine metabolism pathway, leading to altered levels of metabolites such as glutamate and alpha-ketoglutarate. These changes can influence metabolic flux and overall cellular metabolism, particularly in cancer cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in target tissues. Its interaction with transporters and binding proteins can influence its localization and accumulation, thereby affecting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with glutaminase 1 and other metabolic enzymes . Post-translational modifications and targeting signals may direct the compound to specific compartments or organelles, further influencing its biochemical effects.
Propriétés
IUPAC Name |
2-[1-(thiophen-3-ylmethyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c14-7-3-11-1-5-13(6-2-11)9-12-4-8-15-10-12/h4,8,10-11,14H,1-3,5-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHVMZSBZCPNQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CC2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




